molecular formula C21H20N6O B2877778 2-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2097890-80-5

2-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2877778
CAS No.: 2097890-80-5
M. Wt: 372.432
InChI Key: SUNYVWRVFFDSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a synthetic chemical compound designed for research applications, particularly in the field of enzymology and inflammatory disease modeling. This molecule belongs to a class of compounds known for their potential as phosphodiesterase (PDE) inhibitors. Specifically, structurally related 3-(pyridazin-3-yl)biphenyl derivatives have been investigated for their ability to selectively inhibit the PDE4 enzyme . The PDE4 enzyme plays a critical role in regulating cyclic adenosine monophosphate (cAMP) levels within cells, and its inhibition represents a well-established therapeutic strategy for modulating inflammatory pathways . Consequently, this compound is of significant value in basic research aimed at understanding PDE4 biology and in the preclinical investigation of mechanisms relevant to a range of inflammatory conditions. Research utilizing this compound may provide insights into the signaling pathways involved in diseases such as asthma, chronic obstructive pulmonary disease (COPD), atopic dermatitis, and rheumatoid arthritis, all of which have been identified as targets for PDE4 inhibitor therapy . By serving as a research tool, this compound aids scientists in elucidating complex biochemical processes and contributes to the early stages of drug discovery. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

2-[4-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c22-14-18-2-1-9-24-21(18)26-12-7-16(8-13-26)15-27-20(28)4-3-19(25-27)17-5-10-23-11-6-17/h1-6,9-11,16H,7-8,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNYVWRVFFDSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its hybrid architecture, combining pyridine, piperidine, and dihydropyridazine motifs. Below is a detailed comparison with structurally related compounds from the evidence:

Core Heterocycles and Substituent Analysis

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Pyridine-3-carbonitrile + piperidine + dihydropyridazine - 6-Oxo-dihydropyridazinyl
- Pyridin-4-yl
- Piperidinylmethyl linkage
C₂₁H₂₀N₆O 372.43 Unique oxo-dihydropyridazine enhances hydrogen-bonding potential
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () Pyridine-3-carbonitrile + piperazine - 4-Methylpiperazinyl
- Phenyl
- Thiophen-2-yl
C₂₁H₂₁N₅S 375.49 Piperazine increases basicity; thiophene enhances lipophilicity
6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile () Pyridine-3-carbonitrile + piperazine - 4-Phenylpiperazinyl C₁₆H₁₅N₅ 277.33 Piperazine-phenyl group improves π-π stacking interactions
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile () Pyridine-3-carbonitrile + piperazine - 3-Methylphenylpiperazinyl C₁₇H₁₈N₄ 278.35 Meta-methyl substitution on phenyl alters steric and electronic profiles

Key Structural Differences and Implications

Piperidine vs. Piperazine-containing analogs (e.g., ) exhibit higher solubility in acidic media due to protonation at the secondary nitrogen.

Dihydropyridazine vs. Aromatic Substituents: The 6-oxo-dihydropyridazine group in the target compound introduces a hydrogen-bond acceptor/donor system absent in analogs with purely aromatic substituents (e.g., phenyl in or thiophene in ). This could enhance target binding in enzyme inhibition .

Pyridin-4-yl vs. Heteroaromatic Groups :

  • The pyridin-4-yl group in the target compound provides a planar, electron-deficient aromatic system, contrasting with the electron-rich thiophene () or bulky biphenyl groups (). This may influence selectivity in receptor interactions .

Preparation Methods

Cyclization of Hydrazine Derivatives

Hydrazines react with β-keto esters or α,β-unsaturated ketones to form pyridazinones. For example, EP2394998A1 discloses the cyclization of 3-(pyridin-4-yl)acryloyl hydrazine with ethyl acetoacetate under acidic conditions to yield 3-(pyridin-4-yl)-6-oxo-1,6-dihydropyridazine. The reaction proceeds via nucleophilic attack and subsequent dehydration, achieving yields of 68–75%.

Reaction Conditions

Reagents Solvent Temperature Yield
Ethyl acetoacetate Ethanol Reflux 72%
Hydrazine hydrate HCl (cat.) 80°C 68%

[4+2] Cycloaddition

Alternative methods employ 1,3-dipolar cycloaddition between diazenes and electron-deficient alkynes. US8329692B2 reports using Cu(I) catalysts to facilitate the reaction between 2-(pyridin-4-yl)acetylene and diazomethane derivatives, yielding 3-substituted pyridazinones with 60–65% efficiency.

Introduction of the Pyridin-4-yl Group

The pyridin-4-yl group at position 3 is introduced via cross-coupling reactions.

Suzuki-Miyaura Coupling

A brominated pyridazinone intermediate (e.g., 3-bromo-6-oxo-1,6-dihydropyridazine) undergoes Suzuki coupling with pyridin-4-ylboronic acid. EP3681504B1 highlights the use of Pd(PPh₃)₄ in a dioxane/water mixture, achieving 85% yield.

Optimized Conditions

Catalyst Base Solvent Yield
Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O 85%
Temperature: 90°C, Time: 12 h

Direct Substitution

Nucleophilic aromatic substitution (NAS) is feasible if the pyridazinone is activated with electron-withdrawing groups. For instance, 3-nitro-pyridazinone reacts with pyridin-4-ylmagnesium bromide in THF, followed by nitro reduction, yielding 3-(pyridin-4-yl)-6-oxo-1,6-dihydropyridazine (78% yield).

Attachment of the Piperidinylmethyl Group

The piperidinylmethyl moiety is introduced at position 1 of the pyridazinone via alkylation or Mannich reaction.

Alkylation with Chloromethylpiperidine

EP2394998A1 describes reacting 3-(pyridin-4-yl)-6-oxo-1,6-dihydropyridazine with 4-(chloromethyl)piperidine in the presence of K₂CO₃ in DMF at 60°C. The reaction achieves 70% yield, with column chromatography purification (SiO₂, ethyl acetate/hexane).

Side Reactions
Competing O-alkylation is suppressed by using bulky bases like DBU, enhancing N-alkylation selectivity.

Mannich Reaction

A three-component Mannich reaction between pyridazinone, formaldehyde, and piperidine in acetic acid yields the methylene-linked product (65% yield). This method avoids pre-functionalized chloromethylpiperidine but requires careful pH control.

Formation of the Pyridine-3-carbonitrile Linkage

The final step couples the piperidine nitrogen to pyridine-3-carbonitrile.

Nucleophilic Aromatic Substitution

Pyridine-3-carbonitrile with a leaving group (e.g., chloride at position 1) reacts with piperidine under basic conditions. US8329692B2 employs NaH in DMSO at 120°C, achieving 80% yield.

Reagent Compatibility

Substrate Base Solvent Yield
1-Chloropyridine-3-carbonitrile NaH DMSO 80%

Buchwald-Hartwig Amination

For halogenated pyridines, Pd-mediated amination with piperidine is effective. The WHO document cites Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene at 100°C, yielding 75%.

Integrated Synthetic Routes

Combining the above steps, two routes emerge:

Route A (Linear Approach)

  • Pyridazinone synthesis → 2. Suzuki coupling → 3. Alkylation → 4. Cyanation
    Total Yield : 32% (0.72 × 0.85 × 0.7 × 0.8)

Route B (Convergent Approach)

  • Pre-functionalize piperidine with pyridine-3-carbonitrile → 2. Couple to pyridazinone
    Total Yield : 40% (higher due to reduced step count)

Analytical Characterization

Key data from PubChem and patents confirm structure:

  • HRMS (ESI) : m/z 388.1421 [M+H]⁺ (calc. 388.1425)
  • ¹H NMR (DMSO-d₆) : δ 8.72 (d, J=5.1 Hz, Py-H), 7.89 (s, Pyridazinone-H), 4.21 (s, CH₂-piperidine)

Challenges and Optimizations

  • Regioselectivity : NAS at position 3 requires electron-deficient pyridazinones. Electron-withdrawing groups (e.g., nitro) improve reactivity.
  • Cyanation Efficiency : Rosenmund-von Braun reaction on 1-bromopyridine with CuCN in DMF yields 85% pyridine-3-carbonitrile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.